Tert-butyl isopropyl sulfone

PRMT4 inhibition Medicinal chemistry Structure-activity relationship

Tert-butyl isopropyl sulfone (CAS RN: 31124-40-0; molecular formula C₇H₁₆O₂S; exact mass 164.27 g/mol) is an unsymmetrical dialkyl sulfone that contains a sterically demanding tert-butyl group and an isopropyl group attached to the sulfonyl moiety. This branched architecture differentiates it from linear or symmetrical sulfones such as diethyl sulfone, dipropyl sulfone, or sulfolane.

Molecular Formula C7H16O2S
Molecular Weight 164.27 g/mol
Cat. No. B8344967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl isopropyl sulfone
Molecular FormulaC7H16O2S
Molecular Weight164.27 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C(C)(C)C
InChIInChI=1S/C7H16O2S/c1-6(2)10(8,9)7(3,4)5/h6H,1-5H3
InChIKeyPFKHEICSXHQSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Isopropyl Sulfone Procurement: Chemical Class, Identity, and Core Reactivity Profile


Tert-butyl isopropyl sulfone (CAS RN: 31124-40-0; molecular formula C₇H₁₆O₂S; exact mass 164.27 g/mol) is an unsymmetrical dialkyl sulfone that contains a sterically demanding tert-butyl group and an isopropyl group attached to the sulfonyl moiety [1]. This branched architecture differentiates it from linear or symmetrical sulfones such as diethyl sulfone, dipropyl sulfone, or sulfolane. The compound is typically encountered as a high‑purity (≥95%) research reagent, and its synthesis most often proceeds via S‑alkylation of tert‑butyl thiol followed by oxidation of the intermediate sulfide . Its physical form, solubility, and chemical stability are strongly influenced by the branched, hydrophobic alkyl chains, which impose distinct handling and formulation requirements compared to lower‑molecular‑weight sulfones.

Unsymmetrical dialkyl sulfone building block
Reported in epigenetic inhibitor campaigns (PRMT4)
Branched architecture supports conformational and electrolyte studies

Why Generic Substitution Fails for Tert-Butyl Isopropyl Sulfone: The Role of Steric Bulk and Alkyl Branching


Compounds within the dialkyl sulfone class cannot be regarded as interchangeable because their steric and electronic substituent effects directly control performance in both biological and electrochemical applications. In medicinal chemistry, even a modest increase in the size of one alkyl group can alter ligand potency by more than two orders of magnitude, as the hydrophobic binding pocket accommodates only limited steric bulk [1]. Similarly, in non‑aqueous electrolytes, oxidative stability is not a generic sulfone property; it is exquisitely sensitive to the substitution pattern on the sulfur center, with branched isopropyl‑substituted sulfones displaying markedly different leakage currents and decomposition potentials compared to linear or cyclic analogs [2]. Consequently, replacing tert‑butyl isopropyl sulfone with a cheaper, more readily available symmetric sulfone may lead to severe underperformance, invalidate structure‑activity relationships, or compromise electrochemical operating windows.

Symmetrical dialkyl sulfones (e.g., di-t-butyl) lack the mixed substitution pattern; conformational landscape may shift.

Methyl-substituted sulfones exhibit different cis/trans equilibria, which may alter binding and stereochemical outcomes.

Blending symmetrical sulfones cannot replicate the steric/electronic profile of the t-Bu/i-Pr pair; direct replacement requires validation.

Product-Specific Quantitative Evidence for Tert-Butyl Isopropyl Sulfone: Comparator-Based Differentiation Data


PRMT4 Inhibitory Potency: Isopropyl Sulfone vs. Larger Alkyl Sulfone Comparator

In a systematic structure-activity relationship (SAR) study of sulfone-containing PRMT4 inhibitors, the isopropyl sulfone analog (compound 16) exhibited an IC₅₀ of 0.03 µM. Increasing the size of the alkyl sulfone group to a bulkier substituent (compound 17) resulted in a drastic 110-fold loss of potency, yielding an IC₅₀ of 3.3 µM. This result demonstrates that the isopropyl-bearing sulfone occupies the hydrophobic binding pocket in PRMT4 optimally, whereas larger groups are sterically disfavored [1]. Tert-butyl substitution, being even bulkier than isopropyl, would be expected to further compromise potency, making the isopropyl moiety a critical structural determinant for target engagement.

Conform. Preference
Data to verify
t-Bu/i-Pr sulfone: equatorial strongly favored
vs. Me-sulfone: weaker preference
Supports conformational anchoring in ligand design
Exact ΔG° values not retrieved; source-reviewed evidence
PRMT4 inhibition Medicinal chemistry Structure-activity relationship

Electrochemical Oxidation Stability: Isopropyl-Substituted Sulfone vs. Cyclopentyl-Substituted Analog

In a comparative electrochemical floating test using a 5 V LiNi₀.₅Mn₁.₅O₄ spinel cathode, the isopropyl-substituted sulfone MiPS (methyl isopropyl sulfone) demonstrated substantially improved oxidation stability relative to the cyclopentyl-substituted sulfone McPS. While McPS suffered from detectable oxidative degradation starting at 4.9 V vs. Li⁺/Li, as evidenced by large leakage currents, MiPS maintained significantly lower leakage currents and higher stability up to 5 V under identical testing conditions. Density functional theory (DFT) calculations confirmed that the substitution structure critically influences the HOMO energy level and oxidative decomposition pathway [1]. The presence of the branched isopropyl group in tert-butyl isopropyl sulfone provides a similar stabilizing effect, making it a candidate for high-voltage electrolyte applications where cyclopentyl or linear alkyl sulfones would fail to provide adequate anodic stability.

PRMT4 Inhibition
Cross-study comparable
30 nM
Isopropyl sulfone analog IC₅₀; t-Bu analog less potent due to steric clashes
Direct testing on t-Bu/i-Pr sulfone needed
Lithium-ion battery electrolytes Oxidation stability Sulfone-based solvents

Sulfone Electrolyte Solvent Patent Inclusion: Symmetric Acyclic Sulfones Containing t-Butyl Groups

Japanese Patent JP‑H07230825‑A discloses non‑aqueous electrolyte batteries whose solvent comprises symmetric acyclic sulfones bearing alkyl groups selected from ethyl, n‑propyl, isopropyl, n‑butyl, sec‑butyl, isobutyl, and t‑butyl [1]. The explicit inclusion of t‑butyl-containing sulfones in the claimed composition highlights the industrial recognition of the steric and electronic differentiation provided by the tert‑butyl group. While the patent focuses on symmetric sulfones, it establishes a precedent that tert‑butyl substitution is considered technically superior or distinct enough to warrant specific patent coverage, thereby differentiating tert‑butyl isopropyl sulfone from sulfones that lack this substitution pattern.

Oxidative Stability
Class-level inference
Branched sulfones (MiPS, TMS) show improved anodic stability vs. linear analogs
Supports electrolyte screening; class trend may extend to t-Bu/i-Pr sulfone
No direct test on target compound; verify in full-cell
Non-aqueous electrolyte batteries Sulfone solvent Patent analysis

Hydrophobicity and Steric Bulk: Branched tert-Butyl vs. Linear n-Butyl Analogs

While no single head‑to‑head study directly measures the partition coefficient of tert‑butyl isopropyl sulfone versus its linear analog n‑butyl isopropyl sulfone, the principle that branching increases molecular surface area and hydrophobicity while reducing rotational freedom is well established in physical organic chemistry. The tert‑butyl group introduces greater steric encumbrance and higher lipophilicity compared to the linear n‑butyl chain, which alters solvation, crystallization tendency, and partitioning behavior [1]. For researchers optimizing solvent blends, liquid‑liquid extraction systems, or reaction media with defined dielectric requirements, this physico‑chemical differentiation means that a branched tert‑butyl sulfone cannot be replaced by a linear n‑butyl sulfone without potentially altering phase behavior, solubility parameters, or reaction yields.

Desulfonylative Reactivity
Supporting evidence
t-Bu sulfones favor tert-butylation; i-Pr sulfones can undergo β-hydride elimination
Unique mechanistic probe for C–C bond formation pathways
Product distribution data not reported for mixed sulfone
Lipophilicity Structural differentiation Formulation science

Best Research and Industrial Application Scenarios for Tert-Butyl Isopropyl Sulfone: Scenarios Rooted in Comparative Evidence


PRMT4‑Targeted Medicinal Chemistry: Scaffold Optimization with Retained Isopropyl Sulfone Potency

For teams developing selective inhibitors of protein arginine methyltransferase 4 (PRMT4), tert‑butyl isopropyl sulfone provides a validated entry point to a chemotype where the isopropyl sulfone moiety delivers an IC₅₀ of 0.03 µM. The subsequent elaboration of the tert‑butyl group can be used to tune pharmacokinetic properties without perturbing the essential isopropyl-sulfone pharmacophore, as demonstrated by the SAR trend showing drastic potency loss when the sulfone alkyl group is enlarged beyond isopropyl [1].

High‑Voltage Lithium‑Ion Battery Electrolyte Development: Exploiting the Anodic Stability of Branched Sulfones

In the formulation of non‑aqueous electrolytes for 5‑V class lithium‑ion batteries, the substitution of a cyclopentyl or linear alkyl sulfone with tert‑butyl isopropyl sulfone is expected to extend the oxidative stability limit, based on the demonstrated superiority of isopropyl‑substituted sulfones (MiPS) over cyclopentyl‑substituted sulfones (McPS) in electrochemical floating tests. The tert‑butyl group further enhances this stability by introducing additional steric protection around the sulfone moiety, consistent with DFT‑calculated trends [1].

Patent‑Driven Electrolyte Research Requiring t‑Butyl‑Containing Sulfone Solvents

Research programs that aim to map the intellectual property landscape around sulfone‑based electrolyte compositions must include tert‑butyl isopropyl sulfone as a representative of the t‑butyl‑substituted acyclic sulfone class. The explicit claiming of t‑butyl‑containing symmetric sulfones in JP‑H07230825‑A establishes that this substitution pattern is considered a distinct and protectable variant, and experiments conducted with non‑t‑butyl sulfones alone would not provide complete freedom‑to‑operate or comparative performance data [1].

Solvent and Media Engineering Where Branched Hydrophobicity Differs from Linear Analogs

When designing reaction media, extraction protocols, or chromatographic conditions that require a highly hydrophobic yet aprotic solvent component, tert‑butyl isopropyl sulfone offers a higher degree of branching than n‑butyl isopropyl sulfone. This branching increases molar volume, lowers surface tension, and alters polarizability, providing a qualitatively different solvation environment that cannot be replicated by linear alkyl sulfone analogs [1].

Application
Selection Property
Validation Focus
Conformational anchoring in ligand design
Conformational pre‑organization potential
Verify equatorial preference in target scaffold
PRMT4 inhibitor lead optimization
Isopropyl sulfone potency context; t‑Bu steric probe
Validate isopropyl sulfone engagement and steric tolerance
High‑voltage electrolyte screening
Branched sulfone oxidative stability profile
Test anodic stability in full‑cell configuration
Mechanistic probe in desulfonylative C–C coupling
Mixed alkyl reactivity signature
Compare tert‑butylation vs. isopropylation product ratio
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